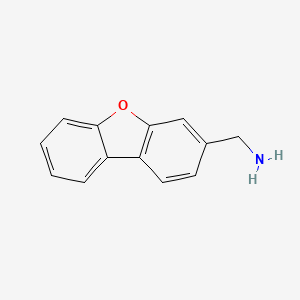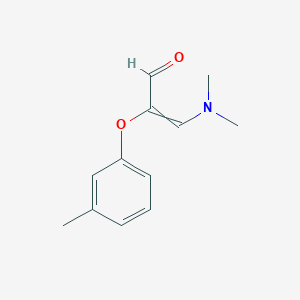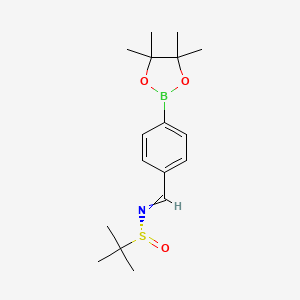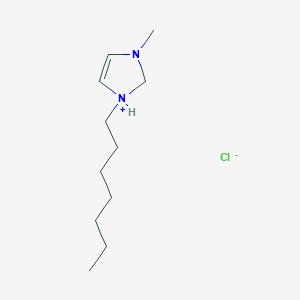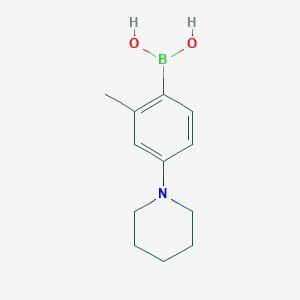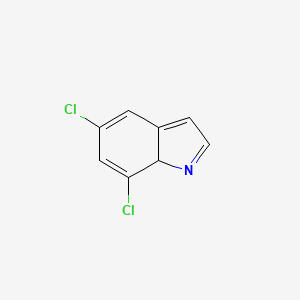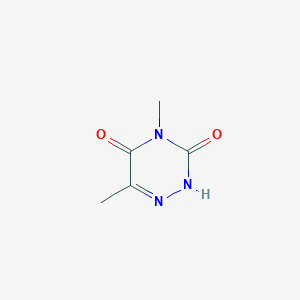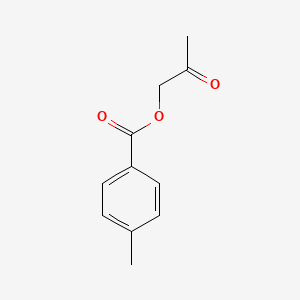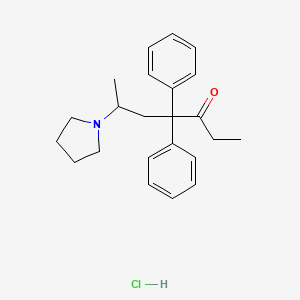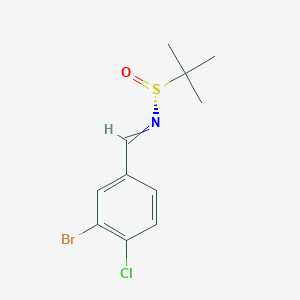
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features both bromine and chlorine substituents on a benzylidene moiety, along with a sulfinamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
Chemistry
In chemistry, (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of halogen atoms can enhance its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The sulfinamide group is known for its bioactive properties, and modifications to the benzylidene moiety can lead to compounds with therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
- (R,E)-N-(3-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-chloro-4-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-iodo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(3-bromo-4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. The sulfinamide group also adds to its distinct chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13BrClNOS |
|---|---|
分子量 |
322.65 g/mol |
IUPAC名 |
(R)-N-[(3-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H13BrClNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/t16-/m1/s1 |
InChIキー |
WIUCYTBMMSVNIU-MRXNPFEDSA-N |
異性体SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)Cl)Br |
正規SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


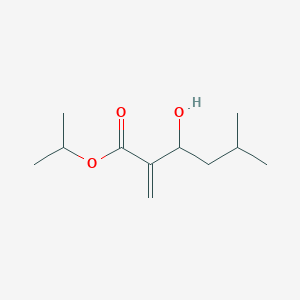
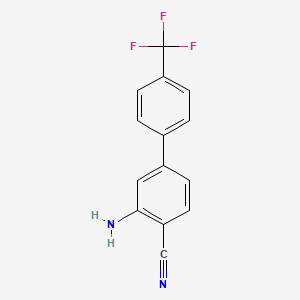
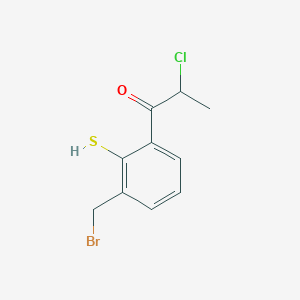
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
